N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a 2-methoxybenzamide group linked via a sulfanyl-ethyl chain to a 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-ylmethyl moiety. The sulfanyl (S-CH₂) bridge contributes to conformational flexibility and redox stability, while the 2-methoxybenzamide group may facilitate π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C20H23N3O3S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-12(2)16-10-14-19(25)22-17(23-20(14)28-16)11-27-9-8-21-18(24)13-6-4-5-7-15(13)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24)(H,22,23,25) |
InChI Key |
UPCZDANFZRSNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide typically involves multi-step organic reactions. The key steps include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Hydroxyl and Methoxy Groups: These functional groups can be introduced via nucleophilic substitution reactions using suitable reagents like methanol and hydroxylamine.
Attachment of the Sulfanyl Group: This step involves the reaction of a thiol compound with a suitable electrophile to form the sulfanyl linkage.
Final Coupling with 2-Methoxybenzamide: The final step involves the coupling of the intermediate with 2-methoxybenzamide under conditions such as peptide coupling reagents or through direct amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield alcohols or amines.
Scientific Research Applications
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could act as a kinase inhibitor, modulating signaling pathways that control cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thieno[2,3-d]pyrimidine derivatives are widely explored for their pharmacological properties. Below is a comparison with structurally related compounds:
Spectroscopic and Analytical Data
- IR Spectroscopy: Target Compound: Expected C=S stretch (~1240–1255 cm⁻¹, from sulfanyl bridge) and C=O (amide I band ~1660 cm⁻¹), similar to tautomerically stable thienopyrimidines in . Compound 8b: Absence of -OH stretch (replaced by CF₃-phenoxy), with distinct C-F vibrations (~1100–1200 cm⁻¹) .
- NMR :
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in Compound 8b) enhance anti-microbial activity but reduce solubility. Hydroxy and methoxy groups balance polarity and target engagement .
Core Modifications: Replacing thienopyrimidine with triazole () alters binding kinetics, suggesting scaffold-specific pharmacophore requirements .
Synthetic Feasibility: Thienopyrimidine derivatives generally require multi-step syntheses (e.g., Friedel-Crafts acylations, nucleophilic substitutions), with yields ranging from 40–70% .
Biological Activity
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant data and findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a thieno[2,3-d]pyrimidine moiety and a methoxybenzamide group. Its molecular formula is with a molecular weight of approximately 377.5 g/mol. The presence of various functional groups contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Thieno[2,3-d]pyrimidine Derivative : The initial step involves synthesizing the thieno[2,3-d]pyrimidine core via cyclization reactions.
- Formation of Sulfanyl Group : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Coupling with Methoxybenzamide : The final step involves coupling the synthesized thieno derivative with 2-methoxybenzamide to yield the target compound.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of factor XIa, an enzyme involved in the coagulation cascade. Inhibition of factor XIa may lead to reduced thrombus formation without significantly affecting hemostasis, making it a candidate for safer anticoagulant therapies.
Antioxidant Activity
Preliminary studies indicate that this compound exhibits antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is associated with various diseases including cancer and cardiovascular disorders.
Case Studies
- In Vivo Studies : In animal models, the compound demonstrated significant efficacy in reducing thrombus formation while maintaining normal bleeding times, suggesting a favorable safety profile compared to traditional anticoagulants.
- Cell Culture Experiments : In vitro studies showed that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
